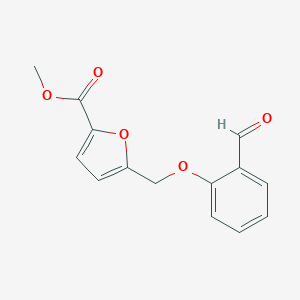

Ester méthylique de l'acide 5-(2-formylphénoxymethyl)furan-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is an organic compound with a complex structure that includes a furan ring, a formyl group, and a carboxylic acid methyl ester

Applications De Recherche Scientifique

Organic Chemistry

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for desired properties and functionalities.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit anticancer properties by reactivating mutant p53 proteins, leading to apoptosis in cancer cells. In vitro studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .

Case Study: Anticancer Activity

A comparative study demonstrated that specific derivatives of 5-(2-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester exhibited lower IC50 values than traditional chemotherapeutics like Doxorubicin, indicating enhanced efficacy against resistant cancer types.

| Biological Activity | Cell Line Tested | IC50 Value (μM) | Comparison Drug |

|---|---|---|---|

| Anticancer Activity | HCT-116 | 10 | Doxorubicin (20) |

| Anticancer Activity | HEP2 | 8 | Doxorubicin (15) |

Enzyme Inhibition Studies

Research has also explored the compound's potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways related to cancer progression, potentially leading to reduced tumor growth and metastasis .

The biological activity of 5-(2-formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is primarily attributed to its structural components:

- Formyl Group : Participates in nucleophilic addition reactions.

- Furan Ring : Can undergo electrophilic aromatic substitution.

These interactions can influence various biochemical pathways and molecular processes, making it a candidate for further investigation in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the formyl group and the phenoxymethyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 5-(2-Carboxy-phenoxymethyl)-furan-2-carboxylic acid methyl ester.

Reduction: 5-(2-Hydroxymethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring and phenoxymethyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-Formyl-phenoxymethyl)benzoic acid methyl ester

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Uniqueness

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene rings

Activité Biologique

5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (commonly referred to as compound 1) is a synthetic organic compound with a unique structural framework that includes a furan ring and a phenoxymethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester is C14H12O5, with a molecular weight of 260.24 g/mol. The structure features:

- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Phenoxymethyl group : Enhances the compound's potential for biological interactions.

Synthesis

The synthesis of compound 1 typically involves the reaction of 5-hydroxymethylfuran-2-carboxylic acid with appropriate phenolic derivatives under acidic conditions. This process often utilizes reagents such as dicyclohexylcarbodiimide (DCC) for esterification, ensuring high yield and purity of the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compound 1 against various pathogens. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone measuring approximately 8 mm . This suggests that compound 1 could serve as a potential lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anticancer Properties

The anticancer potential of compound 1 has been explored in various in vitro studies. It has been noted for its ability to inhibit tumor cell proliferation through mechanisms involving telomerase inhibition, which is crucial for cancer cell immortality . The specific pathways through which this compound exerts its effects are still under investigation, but preliminary findings indicate that it may induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects commonly associated with conventional chemotherapeutics.

Case Studies

Several case studies have examined the efficacy and mechanism of action of compound 1:

- In vitro studies on cancer cell lines : Research demonstrated that treatment with varying concentrations of compound 1 resulted in dose-dependent inhibition of cell growth in human breast cancer cell lines, indicating its potential as an anticancer agent .

- Combination therapy approaches : In studies combining compound 1 with established chemotherapeutic agents, enhanced cytotoxic effects were observed, suggesting synergistic interactions that could improve treatment outcomes for patients with resistant tumors .

Comparative Analysis

To better understand the unique properties of compound 1, a comparison with similar compounds was conducted:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound 1 | Furan ring + phenoxymethyl | Active against MRSA | Telomerase inhibitor |

| Compound A | Furan ring only | Moderate | Limited |

| Compound B | Phenolic derivatives | Inactive | Moderate |

This table illustrates how compound 1 stands out due to its dual biological activities compared to other related compounds.

Propriétés

IUPAC Name |

methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQZGCQIJHCKTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.